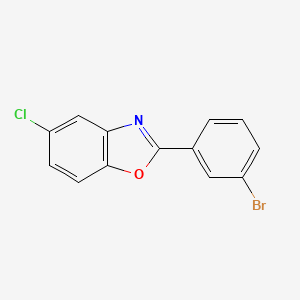

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBRHORTGXLAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359644 | |

| Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61712-41-2 | |

| Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Conformational Analysis of 2 3 Bromophenyl 5 Chloro 1,3 Benzoxazole

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis[23][24][25][26][27][28].

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., C-H···O, C-H···N, N-H···O, π-stacking)

In the absence of a crystal structure for 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole, a detailed, data-driven analysis of its specific hydrogen bonding and π-stacking interactions is not possible.

However, based on the molecular structure, one can anticipate the potential for several types of interactions:

C-H···O and C-H···N Interactions: The aromatic C-H bonds of the phenyl and benzoxazole (B165842) rings could act as weak hydrogen bond donors to the oxygen and nitrogen atoms of the benzoxazole ring in neighboring molecules. The geometry and strength of these potential interactions would depend on the specific packing arrangement in the crystal lattice.

π-stacking: The planar aromatic rings (the bromophenyl group and the benzoxazole moiety) are likely to engage in π-stacking interactions. The presence of electron-withdrawing halogen substituents can influence the quadrupole moment of the aromatic rings, potentially favoring slipped-parallel or T-shaped stacking arrangements over a face-to-face conformation.

Analysis of Halogen Bonding (Br and Cl) Interactions

The bromine and chlorine atoms in this compound are potential sites for halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

Potential Halogen Bond Donors: Both the bromine atom on the phenyl ring and the chlorine atom on the benzoxazole ring can act as halogen bond donors. The strength of the halogen bond typically increases with the polarizability of the halogen atom (I > Br > Cl > F).

Potential Halogen Bond Acceptors: The nitrogen and oxygen atoms of the benzoxazole ring in adjacent molecules are the most likely halogen bond acceptors.

Without experimental data, any discussion of bond lengths, angles, and the specific motifs formed by these interactions would be purely speculative. Crystallographic analysis is essential to confirm the presence and nature of these interactions.

Theoretical and Computational Investigations of 2 3 Bromophenyl 5 Chloro 1,3 Benzoxazole

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

No published studies utilizing DFT or Ab Initio methods specifically for 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole were found. Therefore, no data is available for the following subsections.

Optimization of Molecular Geometry and Conformational Analysis

Information regarding the optimized bond lengths, bond angles, and dihedral angles, as well as conformational analysis of this compound, is not available in the current scientific literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential - MEP)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and maps of the Molecular Electrostatic Potential (MEP) for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

There are no available NBO analyses detailing the hyperconjugative interactions, charge delocalization, and stabilization energies for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculated vibrational frequencies and their correlation with experimental infrared (IR) or Raman spectra for this compound are absent from the literature.

NMR Chemical Shift Prediction and Validation

Theoretical predictions of 1H and 13C NMR chemical shifts and their validation against experimental data for this compound have not been documented.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

No studies employing molecular dynamics simulations to investigate the conformational landscape, dynamic behavior, or interactions of this compound in different environments were identified.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow for the prediction of how a small molecule, or ligand, might interact with a macromolecular target, typically a protein. These studies are foundational in drug discovery and materials science, providing insights into the binding affinity and mode of a ligand within a protein's active site.

In the absence of specific studies on this compound, we can infer its potential interactions based on studies of similar 2-arylbenzoxazole structures. Molecular docking simulations with hypothetical protein targets would likely reveal a binding mode dictated by the compound's key structural features: the benzoxazole (B165842) core, the 3-bromophenyl group, and the 5-chloro substituent.

The benzoxazole ring system, being aromatic and containing heteroatoms, can engage in various non-covalent interactions. These may include:

Pi-pi stacking: Interactions with aromatic amino acid residues such as phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP).

Hydrogen bonding: The nitrogen and oxygen atoms of the benzoxazole core can act as hydrogen bond acceptors.

The 3-bromophenyl and 5-chloro substituents introduce halogens, which can participate in halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine (SER) or threonine (THR) residue.

A hypothetical binding mode for this compound within an illustrative kinase active site is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| PHE 85 | Pi-pi stacking | 3.8 |

| LEU 23 | Hydrophobic | 4.1 |

| VAL 31 | Hydrophobic | 3.9 |

| GLU 83 (backbone C=O) | Halogen bond (with Br) | 3.2 |

| LYS 33 | Cation-pi | 4.5 |

This data is illustrative and based on general principles of molecular interactions for similar compounds.

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like this compound, a pharmacophore model would likely consist of features such as:

Aromatic rings (AR): Representing the benzoxazole and phenyl rings.

Hydrogen bond acceptor (HBA): The nitrogen and oxygen atoms of the benzoxazole.

Halogen bond donor (HBD): The bromine and chlorine atoms.

Such a pharmacophore model can be used in virtual screening campaigns to search large compound libraries for molecules with similar features, potentially identifying new compounds with similar (or improved) theoretical binding properties. The features of a hypothetical pharmacophore model are detailed in Table 2.

Table 2: Hypothetical Pharmacophore Features for a 2-Arylbenzoxazole Scaffold

| Feature | Type | Vector | Radius (Å) |

|---|---|---|---|

| 1 | Aromatic Ring | N/A | 1.5 |

| 2 | Aromatic Ring | N/A | 1.5 |

| 3 | Hydrogen Bond Acceptor | Yes | 1.0 |

| 4 | Hydrophobic | N/A | 1.2 |

This data is a generalized representation for this class of compounds.

Structure-Activity Relationship (SAR) Derivations from Computational Data (Theoretical Insights)

By analyzing the computational data from a series of related benzoxazole derivatives, a theoretical structure-activity relationship (SAR) can be established. This provides insights into how modifications to the chemical structure might affect the predicted binding affinity and interaction profile.

For the this compound scaffold, computational SAR studies on analogous series would likely reveal several key trends:

Position of the Phenyl Substituent: The position of the halogen on the phenyl ring can significantly influence the molecule's ability to form favorable interactions. For instance, a bromine at the meta-position (as in the target compound) might allow for optimal halogen bonding in a specific pocket, whereas a para-substituent might lead to steric clashes.

Table 3 provides a summary of a hypothetical computational SAR study for a series of 2-(halophenyl)-5-chlorobenzoxazoles, illustrating the impact of substituent changes on predicted binding affinity.

Table 3: Theoretical SAR for 2-(Halophenyl)-5-chlorobenzoxazole Derivatives

| Phenyl Substituent | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interaction |

|---|---|---|

| 3-bromo | -8.5 | Halogen bond with backbone C=O |

| 4-bromo | -7.9 | Steric hindrance with gatekeeper residue |

| 3-chloro | -8.2 | Weaker halogen bond than bromo |

| 3-fluoro | -7.5 | Very weak halogen bond |

This data is hypothetical and serves to illustrate the principles of computational SAR.

Reactivity, Functionalization, and Derivatization Strategies for 2 3 Bromophenyl 5 Chloro 1,3 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core and Phenyl Ring

Electrophilic aromatic substitution (SEAr) on 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is influenced by the electronic properties of both aromatic systems and their substituents. wikipedia.org Both the 3-bromophenyl ring and the 5-chlorobenzoxazole (B107618) core are generally deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the halogen substituents and the benzoxazole moiety. wikipedia.orgunizin.org

On the 3-bromophenyl ring, the primary substituents are the bromine atom and the benzoxazole group. Bromine is a deactivating but ortho-, para-directing group. unizin.orglibretexts.org The benzoxazole substituent is generally considered to be electron-withdrawing and deactivating. Therefore, electrophilic attack on this ring is expected to be slow.

The 5-chlorobenzoxazole ring system is also deactivated. The chlorine atom at the 5-position is deactivating but directs incoming electrophiles to its ortho and para positions (positions 4, 6). The fused benzene (B151609) ring's reactivity is also modulated by the electron-withdrawing nature of the oxazole (B20620) portion.

Regioselectivity of Halogenation, Nitration, and Sulfonation

Predicting the precise regioselectivity of SEAr reactions like halogenation, nitration, and sulfonation requires considering the combined directing effects of all substituents on each ring. libretexts.orglibretexts.orgyoutube.com

On the 5-chlorobenzoxazole ring: The chlorine atom at C5 directs incoming electrophiles to the ortho positions (C4 and C6). The position para to the chlorine is occupied by the fusion point of the ring system. The nitrogen and oxygen atoms of the oxazole ring also influence the electron density. Substitution is most probable at the C4 and C6 positions of the benzoxazole core, assuming the reaction can overcome the deactivating effects. Computational methods can offer more precise predictions of the most nucleophilic sites by calculating properties like proton affinity. nih.gov

Given the deactivated nature of both rings, forcing conditions (e.g., strong Lewis acids, high temperatures) would likely be required to achieve substitution, which could lead to issues with selectivity and potential side reactions. researchgate.net

Nucleophilic Aromatic Substitution on Halogenated Positions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible but challenging pathway for functionalizing this compound. This reaction mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the halogen leaving group. openstax.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.orgyoutube.com

In the case of this compound, neither the C-Cl bond on the benzoxazole ring nor the C-Br bond on the phenyl ring is sufficiently activated for a standard SNAr reaction. The benzoxazole moiety and the second halogen atom are not strongly electron-withdrawing enough to facilitate the formation of the required stabilized carbanion intermediate under mild conditions. researchgate.net Consequently, direct displacement of either chloride or bromide by common nucleophiles is expected to be inefficient and would likely necessitate harsh reaction conditions, such as high temperatures and pressures, which could lead to decomposition or non-selective reactions. openstax.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of this compound. acs.org The presence of two different aryl-halide bonds (C-Br and C-Cl) allows for selective and sequential reactions, as the C-Br bond is significantly more reactive than the C-Cl bond in most palladium-catalyzed processes. wikipedia.orgliverpool.ac.ukwikipedia.orgharvard.edu The general order of reactivity for aryl halides in oxidative addition, the rate-determining step for many of these reactions, is I > Br > OTf >> Cl. liverpool.ac.ukwikipedia.orgharvard.edulibretexts.org

This reactivity difference enables the selective functionalization at the bromine position under conditions that leave the chlorine atom untouched. Subsequent functionalization at the chlorine position can then be achieved using more forcing conditions or specialized catalyst systems designed for C-Cl bond activation. liverpool.ac.ukresearchgate.net

Functionalization at the Bromine Position (C-Br bond activation)

The C-Br bond on the phenyl ring can be selectively targeted by a wide array of palladium-catalyzed cross-coupling reactions under relatively mild conditions.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, yielding biaryl structures. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl group. wikipedia.orgmdpi.comlibretexts.org This reaction is highly efficient for aryl bromides.

Heck Reaction: The palladium-catalyzed reaction with an alkene forms a new C-C bond, leading to substituted styrenyl-benzoxazole derivatives. masterorganicchemistry.comlibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, amides, or other nitrogen nucleophiles. It is a key method for synthesizing complex aniline (B41778) derivatives. nih.govlibretexts.orgwikipedia.orgacsgcipr.org

Stille Coupling: This involves the coupling with an organotin reagent. While powerful, the toxicity of the tin byproducts has led to a preference for other methods like Suzuki coupling.

Negishi Coupling: This reaction utilizes an organozinc reagent to form C-C bonds.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Functionalization at the Chlorine Position (C-Cl bond activation)

Activating the more inert C-Cl bond for cross-coupling reactions typically requires more specialized and reactive catalyst systems. liverpool.ac.uk These reactions are usually performed after the more reactive C-Br site has been functionalized. The key to successful C-Cl coupling is the use of highly electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the challenging oxidative addition of the palladium(0) catalyst into the strong C-Cl bond. liverpool.ac.ukresearchgate.net

Suzuki-Miyaura Coupling: Can be achieved using catalysts with bulky, electron-donating ligands like SPhos, XPhos, or RuPhos, often at higher temperatures than required for C-Br coupling. libretexts.org

Buchwald-Hartwig Amination: Modern generations of Buchwald-Hartwig ligands (e.g., G3/G4 palladacycles) are highly effective for the amination of unreactive aryl chlorides. nih.gov

Heck Reaction: The coupling of aryl chlorides in Heck reactions was historically difficult but has been made possible with the development of catalysts bearing electron-rich trialkylphosphine or NHC ligands. liverpool.ac.ukresearchgate.net

Sonogashira Coupling: While challenging, Sonogashira couplings of aryl chlorides can be performed, though they often require higher temperatures and more robust catalyst systems compared to their aryl bromide counterparts. mdpi.comrsc.org

The ability to perform these reactions sequentially—first at the C-Br bond under mild conditions, followed by the C-Cl bond under more vigorous conditions—makes this compound a valuable building block for the synthesis of complex, multifunctional molecules. nih.govacs.org

Modification of the Benzoxazole Ring System

Beyond substitutions on the aromatic rings, the benzoxazole core itself can undergo chemical transformations, providing another avenue for derivatization.

Ring-Opening Reactions: The benzoxazole ring can be opened under certain catalytic conditions. For instance, copper- or other Lewis acid-catalyzed reactions can lead to the formation of highly functionalized 2-aminophenol (B121084) derivatives. acs.orglookchem.com Cascade reactions involving the ring-opening of benzoxazoles followed by annulation with other reagents, such as propargylic alcohols, have been developed to synthesize different heterocyclic systems like 1,4-benzoxazines. rsc.org

N-Alkylation/Acylation: While the benzoxazole nitrogen is not strongly nucleophilic, derivatization is possible. For example, N-alkylation can occur, although this is less common than reactions on the aromatic portions of the molecule. escholarship.orgresearchgate.net

C-H Functionalization at C2: Although the specific substrate has a phenyl group at the C2 position, direct C-H functionalization is a known strategy for simpler benzoxazoles. organic-chemistry.orgnih.gov This pathway is not directly applicable here but is a key reactivity pattern for the parent heterocycle.

These transformations highlight that the benzoxazole ring is not merely a passive scaffold but can actively participate in reactions to generate significant structural diversity.

Synthesis of Heterocyclic Hybrids Incorporating the this compound Moiety.

The synthesis of heterocyclic hybrids from this compound primarily involves the transformation of the carbon-bromine bond on the 3-position of the phenyl ring into a new bond connecting to another heterocyclic moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are pivotal in this regard. Additionally, multi-step sequences involving transformations of the bromo group into other functionalities, like azides or nitriles, can pave the way for cycloaddition reactions to form five-membered heterocycles. For the construction of fused systems like carbazoles, intramolecular cyclization strategies are employed.

Synthesis of Triazole-Containing Hybrids

One of the most prominent methods for the synthesis of 1,2,3-triazole-containing hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. To incorporate the this compound moiety into a triazole hybrid, a two-step approach is typically undertaken. First, the bromo-substituent is converted into either an azide or an alkyne functionality.

For instance, this compound can be subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the corresponding terminal alkyne. bohrium.com This alkyne-functionalized benzoxazole can then react with a variety of organic azides in the presence of a copper(I) catalyst to afford the desired 1,4-disubstituted 1,2,3-triazole hybrids.

Alternatively, the bromo-derivative can be converted to an azide, 2-(3-azidophenyl)-5-chloro-1,3-benzoxazole, via reaction with sodium azide, often catalyzed by a copper(I) salt. This azide can then be reacted with a range of terminal alkynes through CuAAC to yield the isomeric 1,4-disubstituted 1,2,3-triazoles. The choice of synthetic route depends on the availability of the requisite azide or alkyne coupling partners.

| Starting Material | Reagents and Conditions | Intermediate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

| This compound | 1. TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N2. K₂CO₃, MeOH | 2-(3-ethynylphenyl)-5-chloro-1,3-benzoxazole | Benzyl azide | CuAAC | 2-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)-5-chloro-1,3-benzoxazole | Not Reported | nih.govbohrium.com |

| This compound | NaN₃, CuI, L-proline, NaOH, DMSO | 2-(3-azidophenyl)-5-chloro-1,3-benzoxazole | Phenylacetylene | CuAAC | 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)-5-chloro-1,3-benzoxazole | Not Reported | nih.gov |

Synthesis of Pyrazole-Containing Hybrids

The synthesis of pyrazole-containing hybrids often relies on the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this context, this compound serves as the organohalide partner.

To construct a pyrazole (B372694) hybrid, this compound can be coupled with a pyrazole derivative bearing a boronic acid or boronic ester functionality, such as 1H-pyrazole-4-boronic acid pinacol (B44631) ester. The reaction is typically carried out in the presence of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system such as a mixture of dioxane and water. This approach allows for the direct formation of a C-C bond between the phenyl ring of the benzoxazole moiety and the pyrazole ring.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| This compound | 1H-Pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-chloro-2-(3-(1H-pyrazol-4-yl)phenyl)-1,3-benzoxazole | Not Reported | nih.govmdpi.com |

| This compound | 1-Methyl-1H-pyrazole-5-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 5-chloro-2-(3-(1-methyl-1H-pyrazol-5-yl)phenyl)-1,3-benzoxazole | Not Reported | nih.govrsc.org |

Synthesis of Oxadiazole-Containing Hybrids

The construction of 1,3,4-oxadiazole-benzoxazole hybrids can be achieved through a multi-step synthetic sequence. A common strategy involves the conversion of the bromo group of this compound into a carboxylic acid functionality. This can be accomplished, for example, through a Grignard reaction with carbon dioxide or by palladium-catalyzed carboxylation.

The resulting 3-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid can then be converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide is a key intermediate for the formation of the 1,3,4-oxadiazole (B1194373) ring. Cyclization of the acid hydrazide with various reagents can lead to the desired oxadiazole hybrids. For instance, reaction with an orthoester, such as triethyl orthoformate, would yield an unsubstituted 1,3,4-oxadiazole, while reaction with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride would lead to a 2,5-disubstituted 1,3,4-oxadiazole.

| Starting Material | Reagents and Conditions | Intermediate | Cyclizing Agent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 1. Mg, THF2. CO₂3. H₃O⁺ | 3-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid | 1. SOCl₂2. NH₂NH₂·H₂O | 3-(5-chloro-1,3-benzoxazol-2-yl)benzohydrazide | Triethyl orthoformate | 5-chloro-2-(3-(1,3,4-oxadiazol-2-yl)phenyl)-1,3-benzoxazole | Not Reported | semanticscholar.org | | 3-(5-chloro-1,3-benzoxazol-2-yl)benzohydrazide | Phenyl isothiocyanate, then I₂/KI | N/A | N/A | 5-chloro-2-(3-(5-(phenylamino)-1,3,4-oxadiazol-2-yl)phenyl)-1,3-benzoxazole | Not Reported | semanticscholar.org |

Synthesis of Carbazole-Containing Hybrids

The synthesis of carbazole-containing hybrids fused with the benzoxazole system represents a more complex synthetic challenge, often requiring intramolecular cyclization strategies. A plausible route involves the Cadogan reaction, which is a reductive cyclization of a nitroarene. researchgate.net

To apply this methodology, this compound would first need to be converted to a 2-nitrobiphenyl (B167123) derivative. This can be achieved through a Suzuki-Miyaura coupling with a suitably substituted nitrophenylboronic acid, for example, 2-nitrophenylboronic acid, to yield 5-chloro-2-(3-(2-nitrophenyl)phenyl)-1,3-benzoxazole. The subsequent Cadogan reaction of this nitro-biaryl intermediate, typically using a trivalent phosphorus reagent such as triethyl phosphite, would induce a reductive cyclization to form the carbazole (B46965) ring system, resulting in a benzo[c]carbazole derivative fused with the benzoxazole moiety.

| Starting Material | Coupling Partner | Reaction Type | Intermediate | Reagents and Conditions for Cyclization | Product | Yield (%) | Reference |

| This compound | 2-Nitrophenylboronic acid | Suzuki-Miyaura Coupling | 5-chloro-2-(3-(2-nitrophenyl)phenyl)-1,3-benzoxazole | P(OEt)₃, heat | Benzo[c]carbazole-benzoxazole hybrid | Not Reported | nih.govresearchgate.net |

Mechanistic Studies and Structure Activity Relationship Sar Principles Applied to 2 3 Bromophenyl 5 Chloro 1,3 Benzoxazole Scaffolds

Elucidation of Reaction Mechanisms for Derivatization

The derivatization of the 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole scaffold is pivotal for the systematic exploration of its chemical space and the optimization of its biological activity. The primary methods for synthesizing the core benzoxazole (B165842) structure involve the condensation of 2-aminophenols with carbonyl compounds. scielo.br However, for derivatization, several other reaction mechanisms are employed, primarily targeting the phenyl ring and the benzoxazole system.

One common approach for the synthesis of benzoxazole derivatives is the reaction of 2-aminophenols with polarized ketenedithioacetals via a double vinylic substitution. scielo.br Derivatization of the this compound scaffold can be achieved through various synthetic strategies. The presence of the bromine atom on the phenyl ring and the chlorine atom on the benzoxazole ring offers specific sites for modification.

Electrophilic Aromatic Substitution: The benzoxazole ring and the attached phenyl ring are susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the halogen substituents can decrease the reactivity. Further substitution on the phenyl ring would be directed by the bromine atom, which is an ortho-, para-director, and the benzoxazole moiety.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling extensive structural diversification.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution (SNAr) reactions can occur on the benzoxazole ring, particularly if further activating groups are present. The chlorine atom at the 5-position can potentially be displaced by strong nucleophiles under specific reaction conditions.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl compound at the 3-position of the phenyl ring |

| Heck Coupling | Alkene, Pd catalyst, base | Introduction of a vinyl group at the 3-position of the phenyl ring |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl group at the 3-position of the phenyl ring |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, primarily on the phenyl ring |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of an additional halogen atom on the aromatic rings |

Stereochemical Aspects of Reactions Involving the Benzoxazole Core

The benzoxazole core itself is planar and achiral. However, the introduction of substituents or subsequent reactions can lead to the formation of stereoisomers. The stereochemistry of benzoxazole derivatives is crucial as it can significantly impact their biological activity due to the specific three-dimensional requirements of interactions with biological macromolecules. scielo.br

For instance, in the synthesis of 2-substituted benzoxazoles, if the substituent attached to the C2 position contains a chiral center, the resulting product will be a mixture of diastereomers or enantiomers, depending on the nature of the reactants. A theoretical study on 1,3-benzoxazol-2-(3H)-ylidenes, which can be intermediates in benzoxazole synthesis, highlighted the pronounced stabilization of the E stereoisomer, attributed to intramolecular hydrogen bonding, making it the sole product observed. scielo.brscielo.br

In reactions involving the derivatization of the this compound scaffold, the stereochemical outcome will largely depend on the nature of the reaction and the reagents used. For example, asymmetric catalysis could be employed in cross-coupling reactions to introduce chiral substituents enantioselectively. The conformation of the final molecule, particularly the rotational barrier between the phenyl ring and the benzoxazole core, can also be influenced by the steric bulk of the introduced substituents.

Theoretical Frameworks for Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For benzoxazole derivatives, these studies guide the design of new compounds with enhanced potency and selectivity. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure and biological activity. wisdomlib.org These models are instrumental in predicting the activity of novel compounds and optimizing lead structures. slideshare.netslideshare.netyoutube.comyoutube.comkubinyi.de

Hansch Analysis: This approach correlates biological activity with various physicochemical parameters of the molecule, such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric parameters (Taft constants, Es). A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a certain biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. For the this compound scaffold, Hansch analysis would involve synthesizing a series of derivatives with varying substituents and correlating their measured biological activity with calculated physicochemical parameters.

Biological Activity = μ + Σaᵢxᵢ

where μ is the average biological activity of the series, aᵢ is the activity contribution of the substituent at position i, and xᵢ is an indicator variable that is 1 if the substituent is present and 0 otherwise. This method is particularly useful when physicochemical parameters for the substituents are not available.

In modern QSAR studies, a wide range of molecular descriptors are used to characterize the structural and physicochemical properties of molecules. These descriptors can be broadly classified into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

The correlation of these descriptors with biological activity can provide insights into the nature of the interactions between the molecule and its biological target. For example, a strong correlation with hydrophobic descriptors might suggest that the molecule binds to a hydrophobic pocket in a receptor. Similarly, a correlation with electronic descriptors could indicate the importance of electrostatic or hydrogen bonding interactions. plos.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. nih.govchemijournal.com

Impact of Halogen Substituents on Electronic and Steric Properties

The presence of bromine and chlorine atoms in the this compound scaffold has a profound impact on its electronic and steric properties. nih.govnih.gov

Electronic Effects: Both bromine and chlorine are electronegative atoms and therefore exert an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack. However, they also possess lone pairs of electrons that can be delocalized into the π-system of the ring through a resonance effect (+M effect). For halogens, the inductive effect generally outweighs the resonance effect. The electron-withdrawing nature of these halogens can also influence the acidity of nearby protons and the basicity of the nitrogen atom in the oxazole (B20620) ring.

Molecular Recognition: The halogen atoms can participate in various non-covalent interactions that are crucial for molecular recognition. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site, has emerged as an important factor in drug-receptor interactions. The bromine and chlorine atoms in the this compound scaffold can act as halogen bond donors, forming interactions with electron-rich atoms like oxygen or nitrogen in a biological target. researchgate.net These interactions can significantly contribute to the binding affinity and selectivity of the molecule.

The table below summarizes the key properties of bromine and chlorine and their potential impact on the this compound scaffold.

| Property | Bromine | Chlorine | Impact on the Scaffold |

| Electronegativity (Pauling scale) | 2.96 | 3.16 | Electron-withdrawing inductive effect, decreased ring reactivity |

| van der Waals radius (Å) | 1.85 | 1.75 | Steric hindrance, conformational restriction |

| Polarizability (ų) | 4.77 | 3.03 | Potential for halogen bonding and other non-covalent interactions |

| Hammett meta-substituent constant (σm) | +0.39 | +0.37 | Electron-withdrawing effect from the meta position |

Conformational Flexibility and Its Influence on Molecular Interactions

Rotational Isomerism and Energy Landscape

The this compound molecule is not strictly planar. The central C-C bond allows for rotation of the 3-bromophenyl group relative to the plane of the 5-chloro-1,3-benzoxazole system. This rotation gives rise to different conformers, each with a distinct energy level. The stability of these conformers is influenced by a balance between two main factors:

Steric Hindrance: Repulsive forces between adjacent atoms or groups can force the rings out of a planar arrangement. In this specific molecule, the hydrogen atoms at the 6-position of the benzoxazole ring and the 2' and 6' positions of the phenyl ring can cause steric clash, favoring a twisted conformation.

Electronic Effects: The desire for maximum conjugation between the π-electron systems of the benzoxazole and phenyl rings favors a planar or near-planar conformation. This extended conjugation can contribute to the stability of the molecule.

Computational studies on structurally similar scaffolds, such as 2-arylbenzothiazoles, have been used to model this rotational energy profile. By systematically varying the dihedral angle (τ) between the aromatic rings and calculating the corresponding potential energy, an energy landscape can be mapped. This analysis typically reveals that the planar conformations (τ = 0° or 180°) represent energy maxima due to steric hindrance, while the most stable, lowest-energy conformations are found at intermediate, twisted dihedral angles. mdpi.com

| Dihedral Angle (τ) | Relative Potential Energy (kcal/mol) | Conformation Type | Key Influencing Factor |

|---|---|---|---|

| 0° | High | Planar (Eclipsed) | Maximum Steric Hindrance |

| ~30-45° | Low (Energy Minimum) | Twisted | Balance of Steric and Electronic Effects |

| 90° | Intermediate | Perpendicular | Loss of π-Conjugation |

| ~135-150° | Low (Energy Minimum) | Twisted | Balance of Steric and Electronic Effects |

| 180° | High | Planar (Staggered) | Maximum Steric Hindrance |

This table illustrates the general principles of conformational energetics for 2-aryl heterocyclic systems based on computational models of related structures. mdpi.com

X-ray crystallography provides experimental evidence for the solid-state conformation of these molecules. For example, the crystal structure of a meta-substituted 2-phenylbenzoxazole derivative revealed a non-planar arrangement, with a significant dihedral angle between the two aromatic systems. nih.gov This confirms that the twisted conformation is a stable and observable state, at least in the crystalline phase.

Influence on Molecular Interactions and Biological Activity

The ability of the this compound scaffold to adopt various low-energy conformations is crucial for its interaction with diverse biological targets. Molecular docking simulations, which predict the binding orientation of a ligand to a protein, demonstrate that conformational flexibility allows the molecule to adapt its shape to fit the specific topology of an enzyme's active site or a receptor's binding pocket.

For instance, in docking studies of benzoxazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase, the ligand's final bound pose often differs from its lowest-energy conformation in solution. nih.govnih.gov The molecule may rotate its phenyl ring to optimize key interactions, such as:

Hydrophobic Interactions: A specific twist angle might allow the phenyl and benzoxazole rings to fit snugly into hydrophobic pockets lined by nonpolar amino acid residues.

π-Stacking: A near-planar conformation could facilitate favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov

The substituents on the this compound scaffold play a critical role in modulating both its conformational preferences and its interaction potential. The 5-chloro group and the 3-bromo group are electron-withdrawing and can alter the electronic distribution across the molecule. mdpi.com This can influence the strength of potential interactions with protein targets. Furthermore, the position of these substituents directly impacts the structure-activity relationship (SAR). Studies on various benzoxazole derivatives have shown that the nature and position of halogen atoms can significantly enhance or decrease biological potency, suggesting that these atoms are involved in critical binding interactions or influence the adoption of a bioactive conformation. nih.govmdpi.com

| Conformation | Dihedral Angle Range | Favored Interaction Type | Example Biological Target Context |

|---|---|---|---|

| Near-Planar | 0-20° | π-π Stacking | Binding to flat aromatic residues in an active site. |

| Twisted | 20-70° | Hydrophobic Pocket Fitting | Optimal fit into a well-defined, non-planar cavity (e.g., enzyme active sites). nih.gov |

| Highly Twisted | 70-90° | Specific Steric Complementarity | Binding to complex sites where perpendicular arrangements are required. |

Advanced Research Applications and Future Directions for 2 3 Bromophenyl 5 Chloro 1,3 Benzoxazole and Its Derivatives

Development of Novel Synthetic Methodologies

The synthesis of 2-arylbenzoxazoles has evolved significantly beyond traditional condensation reactions, which often required harsh conditions like high temperatures or strong acids. mdpi.com Modern research focuses on developing more efficient, sustainable, and versatile synthetic protocols. A variety of well-organized synthetic methodologies for benzoxazole (B165842) using 2-aminophenol (B121084) with different substrates like aldehydes, ketones, acids, and alcohols under various reaction conditions have been developed. mdpi.comnih.govresearchgate.net

Recent advancements include the use of nanocatalysts, metal catalysts, and ionic liquids to facilitate the synthesis of benzoxazole derivatives. mdpi.comnih.gov For instance, copper-catalyzed intramolecular O-arylation of ortho-haloanilides has been explored as a green and efficient method for preparing 2-arylbenzoxazoles. nih.gov Other approaches involve microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov One-pot procedures are also gaining traction, such as the sequential aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated ring closure, offering a streamlined route to 2-aryl benzoxazoles. github.io These novel methods often provide advantages like milder reaction conditions, higher yields, and the ability to tolerate a wider range of functional groups, which is crucial for creating diverse libraries of derivatives for further study.

The table below summarizes some of the modern synthetic approaches applicable to the synthesis of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole and its analogs.

| Methodology | Catalyst/Reagent | Key Advantages |

| Metal-Catalyzed Cyclization | Copper(II), Palladium, Nickel(II) | High yields, good functional group tolerance, milder conditions. nih.govresearchgate.net |

| Nanocatalyzed Synthesis | Magnetic solid acid nanocatalysts (e.g., [Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) | High reactivity, catalyst reusability, environmentally friendly. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Zinc Chloride (ZnCl2) | Drastically reduced reaction times, excellent yields, eco-friendly. nih.gov |

| One-Pot Reactions | Palladium catalyst with acid mediation | Procedural simplicity, broad substrate scope, good yields. github.io |

| Green Chemistry Approaches | Use of water as a solvent, solvent-free grinding | Environmentally benign, cost-effective, simple workup. researchgate.net |

Exploration of Advanced Spectroscopic Techniques for Fine Structural Analysis

The precise structural characterization of complex organic molecules like this compound is fundamental to understanding their properties and reactivity. While standard techniques like 1H and 13C NMR provide basic structural information, advanced spectroscopic methods are essential for unambiguous fine structural analysis, especially for complex derivatives or for distinguishing between isomers.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for this purpose. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the complete and unambiguous assignment of all proton and carbon signals. nih.gov For a molecule like this compound, HMBC would be particularly crucial for confirming the connectivity between the benzoxazole core and the 3-bromophenyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is vital for determining conformation. mdpi.com

For definitive proof of molecular structure, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the structural information is unparalleled. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) is another indispensable tool, used to determine the exact molecular formula of the compound, confirming its elemental composition with high accuracy. mdpi.commdpi.com

The integration of quantum chemical calculations with experimental spectroscopic data is also a growing trend. ucm.esrsc.org DFT (Density Functional Theory) calculations can predict NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental spectra to validate the proposed structure. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating new paradigms in molecular design and discovery. nih.gov For benzoxazole derivatives, these computational tools offer powerful predictive capabilities that can accelerate research and development.

ML models, particularly those based on Quantitative Structure-Activity Relationship (QSAR), can be trained on existing data to predict the biological activity of novel benzoxazole compounds. github.ioijcrt.org By analyzing the structural features of known active and inactive molecules, algorithms like Random Forest and Support Vector Machines can identify key molecular descriptors that correlate with a specific activity, guiding the design of more potent derivatives. github.ionih.gov This approach has been used to predict the bioactivity of various chemical compounds, helping to prioritize which novel structures to synthesize and test. researchgate.netnih.gov

Design of Next-Generation Organic Scaffolds Based on the Benzoxazole Core

The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. figshare.comaspjournals.org Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent starting point for the design of new therapeutic agents. Research in this area focuses on using the 2-aryl-benzoxazole core as a template to build more complex, three-dimensional structures with enhanced specificity and improved pharmacological properties.

Molecular hybridization is a key strategy, where the benzoxazole moiety is combined with other pharmacophoric groups to create hybrid molecules with potentially synergistic or novel activities. aspjournals.org For example, linking the benzoxazole core to other heterocyclic systems or incorporating flexible linkers can allow the molecule to access different binding pockets on a target protein. The substitution pattern on both the benzoxazole ring and the 2-aryl group is critical for tuning the molecule's properties. mdpi.com Studies have shown that substitutions at the C-5 position of the benzoxazole ring, as seen in this compound, can significantly influence biological activity. mdpi.com

The design of next-generation scaffolds also involves moving beyond flat, aromatic systems to create molecules with greater spatial complexity. This can lead to improved selectivity and reduced off-target effects. The benzoxazole core provides a stable anchor from which to project substituents into specific regions of a protein's active site, making it a versatile platform for structure-based drug design.

Potential as Molecular Probes and Research Tools (General, not specific biological activity)

Beyond their therapeutic potential, benzoxazole derivatives possess photophysical properties that make them valuable as molecular probes and research tools. Many 2-arylbenzoxazoles exhibit strong fluorescence, with emission properties that can be sensitive to their local environment. researchgate.net This sensitivity makes them suitable for use as probes to study biological systems or material properties.

A significant application is in the development of fluorescent DNA probes. Benzoxazole derivatives have been shown to bind to DNA, often through intercalation, and exhibit enhanced fluorescence upon binding. nih.govCurrent time information in Vancouver, CA. This property allows for the visualization and tracking of nucleic acids in vitro and in cells. Their photoluminescent characteristics, including intense emission and a broad spectral range, make them attractive alternatives to commonly used, but potentially mutagenic, DNA stains. Current time information in Vancouver, CA.

The fluorescence of benzoxazole derivatives can be tuned by altering the substitution pattern on the aromatic rings. This allows for the rational design of probes with specific excitation and emission wavelengths, suitable for various imaging applications, including fluorescence microscopy. Their potential as sensors is also being explored, where changes in fluorescence intensity or wavelength could signal the presence of specific ions, molecules, or changes in the microenvironment polarity.

Challenges and Opportunities in Benzoxazole Chemistry Research

The field of benzoxazole chemistry, while rich with potential, faces several challenges that also present significant opportunities for future research.

Challenges:

"Green" Synthesis: While many novel synthetic methods have been developed, a key challenge is the continued reliance on harsh reagents, toxic solvents, or expensive metal catalysts in some protocols. The development of truly sustainable, scalable, and cost-effective synthetic routes remains a priority. nih.gov

Structural Complexity: As more complex benzoxazole-based scaffolds are designed, their synthesis and purification can become increasingly difficult. Achieving high yields and purity for multi-step syntheses is a persistent challenge.

Predictive Accuracy: While AI and machine learning show great promise, the accuracy of predictive models is highly dependent on the quality and quantity of available data. For niche areas of benzoxazole chemistry, a lack of extensive datasets can limit the power of these computational tools. ijcrt.org

Understanding Mechanisms: The precise mechanism of action for many biologically active benzoxazole derivatives is not fully understood. Elucidating these mechanisms is crucial for rational drug design and avoiding off-target effects.

Opportunities:

New Therapeutic Areas: The versatility of the benzoxazole scaffold means it can be adapted to target a wide array of diseases. There are significant opportunities to explore its potential against emerging diseases and drug-resistant pathogens. tandfonline.com

Materials Science: The photophysical properties of benzoxazoles are not yet fully exploited. There is great potential for their application in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Integration of Disciplines: The synergy between synthetic chemistry, computational modeling, and biology offers a powerful approach to accelerate discovery. Integrating AI-driven design with automated synthesis and high-throughput screening could revolutionize the development of new benzoxazole-based molecules.

Sustainable Chemistry: The push for greener synthetic methods provides an opportunity for innovation in catalysis and reaction design, leading to more environmentally friendly chemical processes. nih.gov

Q & A

Q. How to address discrepancies in cytotoxicity IC₅₀ values across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.